Methyl 1-oxaspiro[2.5]octane-2-carboxylate
Overview
Description
“Methyl 1-oxaspiro[2.5]octane-2-carboxylate” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 g/mol .
Synthesis Analysis
A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives was performed using 1H, 13C, and 15N NMR spectroscopy . The relative configuration and preferred conformations were determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .Molecular Structure Analysis
The InChI code for “Methyl 1-oxaspiro[2.5]octane-2-carboxylate” is 1S/C9H14O3/c1-11-8(10)7-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 1-oxaspiro[2.5]octane-2-carboxylate” has a molecular weight of 170.21 g/mol . It has a topological polar surface area of 38.8 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 2 rotatable bonds .Scientific Research Applications
Dipeptide Synthons
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives, like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, are used as novel dipeptide synthons in peptide synthesis. These compounds have shown potential in creating analogues of complex molecules, such as antibiotics, due to their unique structural properties (Suter et al., 2000).
Synthesis of Bioactive Compounds
- This compound is instrumental in synthesizing functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, which are structural sub-units in several classes of bioactive compounds. The nucleophilic ring-opening reactions of related epoxides lead to these significant structural components (Santos et al., 2000).
Structural and Conformational Analysis
- Research has been conducted to analyze the structure and conformation of methyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives using NMR spectroscopy. This is crucial in understanding the steric and electronic effects of substituents on these molecules, which is important in designing more effective synthetic routes and predicting reactivity (Montalvo-González & Ariza-Castolo, 2012).
Enzymatic Detoxification
- The compound has been studied for its interactions with yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. Understanding the stereochemical preference of YEH for certain epimers of methyl 1-oxaspiro[2.5]octane-2-carboxylate aids in enzymatic detoxification processes, particularly in biologically active spiroepoxide compounds (Weijers et al., 2005; Weijers et al., 2007).
Synthesis of Multifunctional Modules for Drug Discovery
- Novel classes of compounds, including thia/oxa-azaspiro[3.4]octanes, which are synthesized through robust routes using methyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives, act as multifunctional, structurally diverse modules in drug discovery. This highlights the compound's role in developing new pharmaceutical agents (Li et al., 2013).
Safety And Hazards
The safety information for “Methyl 1-oxaspiro[2.5]octane-2-carboxylate” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 1-oxaspiro[2.5]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-11-8(10)7-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSZVKRLALSUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxaspiro[2.5]octane-2-carboxylate | |
CAS RN |
33717-87-2 | |
Record name | Methyl 1-oxaspiro(2.5)octane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033717872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC195104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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